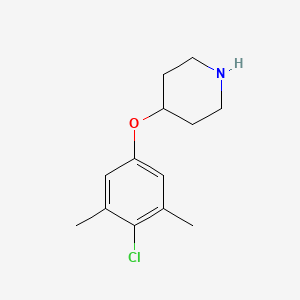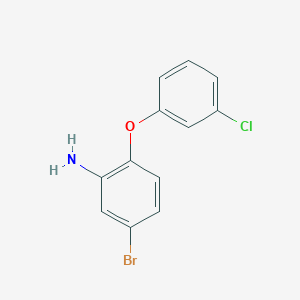
4-(4-Chloro-3,5-dimethylphenoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Chloro-3,5-dimethylphenoxy)piperidine” is a chemical compound with the molecular formula C13H18ClNO . It is used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4-(3-CHLOROPHENOXY)PIPERIDINE HYDROCHLORIDE” from 4-Hydroxypiperidine and 1-Chloro-4-fluorobenzene has been described .Molecular Structure Analysis
The molecular structure of “4-(4-Chloro-3,5-dimethylphenoxy)piperidine” consists of a piperidine ring attached to a phenyl ring via an oxygen atom. The phenyl ring is substituted with chlorine and two methyl groups .Aplicaciones Científicas De Investigación
Potential Pesticide Applications
- N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds related to 4-(4-Chloro-3,5-dimethylphenoxy)piperidine, have been characterized as potential pesticides. X-ray powder diffraction data supports their potential use in pest control (Olszewska et al., 2011).
Structural and Conformational Analysis
- Research on the influence of methyl substituent and N-oxide formation on the geometry and intermolecular interactions of related piperidin-4-ol derivatives indicates the importance of their molecular structures for medicinal chemistry applications, especially in the search for new anticonvulsant drugs (Żesławska et al., 2020).
Antioxidant Potency
- A study on the antioxidant efficacy of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, which shares structural similarities with 4-(4-Chloro-3,5-dimethylphenoxy)piperidine, highlights the potential of such compounds in developing antioxidants (Dineshkumar & Parthiban, 2022).
Nonlinear Optical Properties
- Piperidine derivatives have been studied for their nonlinear optical properties, which are crucial in fields like fiber optic communications and optical signal processing. The specific compound cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one demonstrates significant nonlinear optical properties (Tamer, 2016).
Corrosion Inhibition
- Piperidine and piperidone derivatives, including those structurally related to 4-(4-Chloro-3,5-dimethylphenoxy)piperidine, have been investigated as inhibitors for the corrosion of copper in sulphuric acid, suggesting their application in material science and engineering (Sankarapapavinasam et al., 1991).
Structural Studies in Medicinal Agents
- Stereochemical studies on medicinal agents involving piperidine enantiomers show that opioid receptors can distinguish between the enantiotopic edges of the piperidine ring, highlighting the compound's relevance in drug development and pharmacology (Fries et al., 1982).
Virtual Screening and Pharmacokinetics
- Virtual screening studies targeting the urokinase receptor identified compounds structurally similar to 4-(4-Chloro-3,5-dimethylphenoxy)piperidine, showing potential in cancer treatment and metastasis inhibition (Wang et al., 2011).
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(4-Chloro-3,5-dimethylphenoxy)piperidine”, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
4-(4-chloro-3,5-dimethylphenoxy)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9-7-12(8-10(2)13(9)14)16-11-3-5-15-6-4-11/h7-8,11,15H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUQDHMNDYCHFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251903 |
Source


|
| Record name | Piperidine, 4-(4-chloro-3,5-dimethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3,5-dimethylphenoxy)piperidine | |
CAS RN |
946726-36-9 |
Source


|
| Record name | Piperidine, 4-(4-chloro-3,5-dimethylphenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 4-(4-chloro-3,5-dimethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Bromo-2-[4-(tert-butyl)phenoxy]aniline](/img/structure/B1328458.png)


![4-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1328468.png)
![4-[(2,5-Dichlorophenoxy)methyl]piperidine](/img/structure/B1328476.png)
![4-[(2,3,5-Trimethylphenoxy)methyl]piperidine](/img/structure/B1328479.png)
